
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is an organic compound with the molecular formula C24H42O6. This compound is known for its unique structure, which includes two octyloxy groups attached to a benzene ring, along with two ester groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate typically involves the esterification of 4,6-dihydroxyisophthalic acid with octanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4,6-dihydroxyisophthalic acid.
Reduction: Formation of 4,6-bis(octyloxy)benzene-1,3-dimethanol.
Substitution: Formation of various alkoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Employed in the production of specialty chemicals and materials, such as liquid crystals and plasticizers.
Wirkmechanismus
The mechanism by which Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4,6-dihydroxybenzene-1,3-dicarboxylate: Lacks the octyloxy groups, resulting in different chemical properties.
Dimethyl 4,6-bis(hexyloxy)benzene-1,3-dicarboxylate: Contains shorter alkoxy chains, affecting its solubility and reactivity.
Dimethyl 4,6-bis(decyloxy)benzene-1,3-dicarboxylate: Contains longer alkoxy chains, influencing its physical properties.
Uniqueness
Dimethyl 4,6-bis(octyloxy)benzene-1,3-dicarboxylate is unique due to its specific combination of octyloxy groups and ester functionalities. This combination imparts distinct solubility, reactivity, and biological activity compared to its analogs. The presence of octyloxy groups enhances its hydrophobicity, making it suitable for applications in non-polar environments.
Eigenschaften
CAS-Nummer |
267897-57-4 |
|---|---|
Molekularformel |
C26H42O6 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
dimethyl 4,6-dioctoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H42O6/c1-5-7-9-11-13-15-17-31-23-20-24(32-18-16-14-12-10-8-6-2)22(26(28)30-4)19-21(23)25(27)29-3/h19-20H,5-18H2,1-4H3 |
InChI-Schlüssel |
DSIWSMNCFISJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(=O)OC)C(=O)OC)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




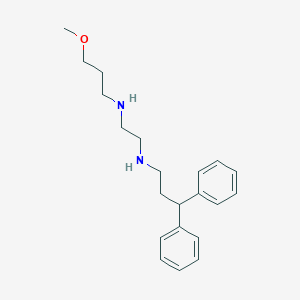

![1-[2-(Acetyloxy)-1-ethoxy-1-oxopropan-2-yl]pyridin-1-ium](/img/structure/B12585009.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)
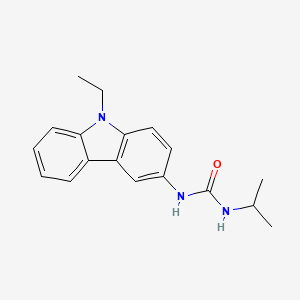
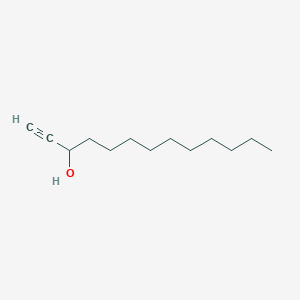
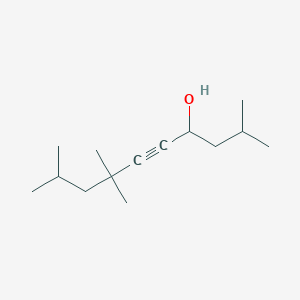
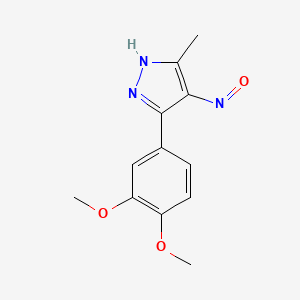
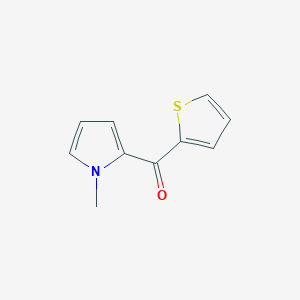

![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
